molecular formula C11H12N2O2 B3056388 Hydantoin, 5,5-dimethyl-3-phenyl- CAS No. 70974-10-6

Hydantoin, 5,5-dimethyl-3-phenyl-

Cat. No.: B3056388
CAS No.: 70974-10-6
M. Wt: 204.22 g/mol
InChI Key: YAEXYISATSGZDB-UHFFFAOYSA-N
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Description

Hydantoin, 5,5-dimethyl-3-phenyl-, also known as 3-phenyl-5,5-dimethylhydantoin, is a heterocyclic organic compound. It belongs to the class of hydantoins, which are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This compound is of significant interest due to its diverse applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-phenylhydantoin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the hydantoin ring.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of N-substituted hydantoins.

Common Reagents and Conditions

Common reagents used in the reactions of 5,5-dimethyl-3-phenylhydantoin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce N-alkylated hydantoins .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-phenylhydantoin involves its interaction with molecular targets such as voltage-sensitive sodium channels. By binding to these channels, the compound can modulate neuronal activity, which is the basis for its anticonvulsant effects . Additionally, its interaction with other proteins and enzymes can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5-dimethyl-3-phenylhydantoin include:

Uniqueness

What sets 5,5-dimethyl-3-phenylhydantoin apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group and the two methyl groups at the 5-position provides unique steric and electronic properties that can affect its interactions with molecular targets .

Properties

IUPAC Name

5,5-dimethyl-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEXYISATSGZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221202
Record name Hydantoin, 5,5-dimethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70974-10-6
Record name Hydantoin, 5,5-dimethyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 5,5-dimethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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